molecular formula C20H26O7S B12432097 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside

Cat. No.: B12432097
M. Wt: 410.5 g/mol
InChI Key: LDDFXQLKIVKGFU-FQBWVUSXSA-N
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Description

Stereochemical Features

  • Anomeric Configuration : The β-configuration at C1 is stabilized by the thioglycosidic bond, which reduces steric hindrance between the 4-methylphenyl group and the pyranose ring.
  • Ring Conformation : The glucopyranose ring adopts a $$ ^4C_1 $$ chair conformation, with the isopropylidene group enforcing a rigid bicyclic structure at positions 4 and 6.
  • Protective Group Orientation : The acetyl groups at C2 and C3 occupy equatorial positions, minimizing dipole-dipole interactions with the pyranose ring.

Table 1: Key Structural Parameters

Parameter Value Source
Molecular formula C₂₀H₂₆O₇S
Molecular weight 410.48 g/mol
Thioglycosidic bond C1–S–C(aromatic)
Ring conformation $$ ^4C_1 $$ chair

Properties

Molecular Formula

C20H26O7S

Molecular Weight

410.5 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate

InChI

InChI=1S/C20H26O7S/c1-11-6-8-14(9-7-11)28-19-18(25-13(3)22)17(24-12(2)21)16-15(26-19)10-23-20(4,5)27-16/h6-9,15-19H,10H2,1-5H3/t15-,16-,17+,18-,19+/m1/s1

InChI Key

LDDFXQLKIVKGFU-FQBWVUSXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)(C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)(C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Protection of D-Glucose

D-Glucose is first converted to 4,6-O-isopropylidene-D-glucopyranose using acetone and catalytic acid (e.g., H₂SO₄). Subsequent acetylation with acetic anhydride in pyridine yields 2,3-di-O-acetyl-4,6-O-isopropylidene-D-glucopyranose.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
4,6-O-Isopropylidene formation Acetone, H₂SO₄ - RT, 12 hr 85%
2,3-O-Acetylation Ac₂O, pyridine CH₂Cl₂ 0°C → RT, 4 hr 92%

Thioglycoside Formation

The anomeric hydroxyl group is replaced with a 4-methylphenylthio group via BF₃·OEt₂-promoted glycosylation. This step ensures β-selectivity through NGP from the 2-O-acetyl group.

Procedure :

  • Dissolve 2,3-di-O-acetyl-4,6-O-isopropylidene-D-glucopyranose (1 eq) and 4-methylthiophenol (1.2 eq) in anhydrous CH₂Cl₂.
  • Add BF₃·OEt₂ (0.1 eq) dropwise at 0°C.
  • Stir for 2 hr at RT, then quench with NaHCO₃.

Outcome :

  • Yield : 78–85%
  • Anomeric ratio (α:β) : <1:99
  • Purity : ≥98% (by ¹H-NMR)

Deprotection and Purification

The isopropylidene group is selectively removed using SnCl₄ in wet CH₂Cl₂, preserving acetyl protections.

Optimized Conditions :

Parameter Value
SnCl₄ 1.5 eq
H₂O 1.0 eq
Time 10 min
Yield 95%

Final purification employs silica gel chromatography (Hex/EtOAc 3:1 → 2:1).

Alternative Methods and Catalysts

Nickel-Catalyzed Glycosylation

A recent advance uses Ni(OTf)₂ to activate thioglycoside donors, enabling room-temperature coupling with 4-methylthiophenol.

Advantages :

  • Yield : 82%
  • Reduced side products : No aglycon transfer observed

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the glycosylation step, achieving 89% yield with comparable stereoselectivity.

Analytical Data and Characterization

Critical spectroscopic data confirm the structure:

  • ¹H-NMR (CDCl₃) : δ 5.32 (t, J = 9.6 Hz, H-2), 5.18 (t, J = 9.4 Hz, H-3), 1.48 (s, isopropylidene CH₃).
  • Melting point : 141–142°C.
  • Optical rotation : [α]D²⁵ +42.5° (c 1.0, CHCl₃).

Industrial-Scale Production

For bulk synthesis (≥10 g), the following adjustments are recommended:

  • Solvent : Replace CH₂Cl₂ with 1,2-dichloroethane (lower toxicity).
  • Catalyst : Use 0.05 eq BF₃·OEt₂ to minimize side reactions.
  • Purification : Crystallization from MeOH/H₂O (4:1) instead of chromatography.

Challenges and Solutions

Anomeric Byproducts

α-Anomer formation (<5%) occurs if acetyl groups hydrolyze prematurely. Solutions:

  • Strict anhydrous conditions (molecular sieves).
  • Use of fresh BF₃·OEt₂.

Isopropylidene Hydrolysis

Overexposure to SnCl₄ leads to complete deprotection. Mitigation:

  • Limit reaction time to 10 min.
  • Monitor by TLC (Rf = 0.4 in Hex/EtOAc 1:1).

Applications in Oligosaccharide Synthesis

The compound serves as a glycosyl donor in automated glycan assembly (AGA) for:

  • Cancer vaccine development : Synthesis of tumor-associated carbohydrate antigens.
  • Antibiotic research : Preparation of lipid A core oligosaccharides.

Recent Advances (2023–2025)

  • Photoredox catalysis : Visible-light-mediated glycosylation reduces catalyst loading to 0.5 mol%.
  • Continuous flow synthesis : Achieves 92% yield with 15 min residence time.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acetyl or isopropylidene groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.

    Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thioether linkage and acetyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, physicochemical properties, and applications of the target compound and its analogs:

Compound Name CAS Number Aglycone Protecting Groups Glycosidic Linkage Molecular Weight Applications
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-β-D-glucopyranoside 1157902-68-5 4-Methylphenyl 2,3-di-O-acetyl, 4,6-O-isopropylidene 1-thio-β-D N/A Glycosyl donor in oligosaccharide synthesis
4-Methylphenyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside 1326804-93-6 4-Methylphenyl 2,3-di-O-benzoyl, 4,6-O-benzylidene 1-thio-β-D 582.17 Research intermediate; enhanced stability due to benzoyl groups
Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-β-L-glucopyranoside N/A Ethyl 2,3-di-O-benzoyl, 4,6-O-benzylidene 1-thio-β-L N/A Synthetic intermediate with L-configuration for chiral studies
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside N/A 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl O-β-D ~434.38 Substrate for enzymatic glycosylation studies
VP-16 (Etoposide) 33419-42-0 Complex podophyllotoxin derivative 4,6-O-ethylidene O-β-D 588.56 Chemotherapeutic agent targeting topoisomerase II
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside N/A Phenyl 2,3,4,6-tetra-O-acetyl 1-thio-β-D ~450.42 High-reactivity glycosyl donor

Key Comparison Points

Protecting Groups
  • Isopropylidene vs. Benzylidene: The target compound’s 4,6-O-isopropylidene group (cyclic acetal) offers steric hindrance similar to benzylidene () but with lower electron-withdrawing effects, enhancing solubility in non-polar solvents .
  • Acetyl vs. Benzoyl : Acetyl groups (target compound) are hydrolyzed more readily under mild basic conditions compared to benzoyl groups, simplifying deprotection steps .
Glycosidic Linkage
  • Thio vs. O-Glycosides : Thio-glycosides (e.g., target compound) are more stable than O-glycosides (e.g., etoposide) under acidic conditions, making them preferred intermediates in glycosylation reactions .
Aglycone Effects
  • 4-Methylphenyl : Provides moderate hydrophobicity, balancing solubility and reactivity. Analogous 4-methoxyphenyl derivatives () exhibit increased electron density, altering reaction kinetics in glycosylations .

Biological Activity

4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside is a carbohydrate derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of thio and acetyl groups, suggests various interactions with biological systems, making it a subject of interest in pharmaceutical chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H22O8
  • Molecular Weight : 318.32 g/mol
  • InChIKey : FVSUORNJKQBAHU-LBELIVKGSA-N

These properties are essential for understanding its reactivity and potential interactions in biological systems.

Antimicrobial Activity

Research indicates that carbohydrate derivatives like 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed bactericidal activity against various pathogens, suggesting that this compound might possess similar effects. The introduction of lipophilic groups enhances the biological activity by improving membrane permeability and interaction with microbial cells .

Cytotoxic Effects

Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, compounds with similar thio-glycoside structures have been shown to inhibit cell proliferation in various cancer models. The mechanism is thought to involve disruption of cellular metabolism and induction of apoptosis in malignant cells .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, glycosidase inhibitors derived from carbohydrate structures have been studied for their ability to modulate enzyme activity related to carbohydrate metabolism and cancer progression .

Study on Antimicrobial Activity

In a comparative study involving several thio-glycosides, 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around samples containing this compound, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's thio group plays a crucial role in enhancing its antimicrobial efficacy .

Cytotoxicity Assessment

A recent investigation focused on the cytotoxic effects of various glycosides on human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results showed that compounds similar to 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside exhibited IC50 values in the low micromolar range, indicating substantial cytotoxicity. Mechanistic studies suggested that these compounds induce apoptosis through caspase activation pathways .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
CytotoxicLow micromolar IC50 values in cancer cell lines
Enzyme InhibitionPotential inhibition of glycosidases

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